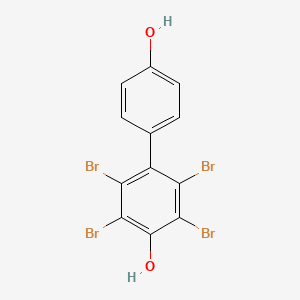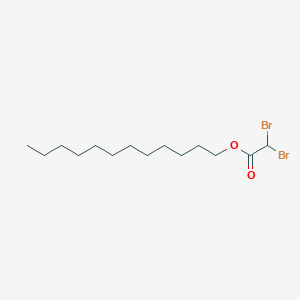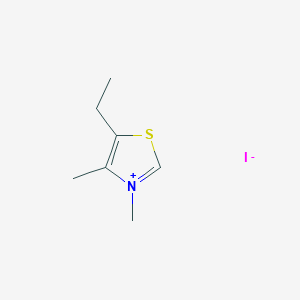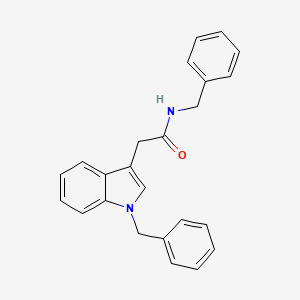
p-Biphenyldiol, tetrabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Biphenyldiol, tetrabromo-: , also known as 3,3’,5,5’-tetrabromo-2,2’-biphenyldiol, is a brominated organic compound. It is characterized by the presence of four bromine atoms attached to a biphenyl structure with two hydroxyl groups.
Preparation Methods
The synthesis of p-Biphenyldiol, tetrabromo- typically involves the bromination of biphenyldiol. One common method includes the use of bromine as a brominating agent in the presence of a solvent like chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
p-Biphenyldiol, tetrabromo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
p-Biphenyldiol, tetrabromo- has several scientific research applications:
Mechanism of Action
The primary mechanism of action of p-Biphenyldiol, tetrabromo- involves the inhibition of plastoquinone synthesis in algae. This inhibition disrupts the electron transport chain in the photosystem, leading to impaired photosynthesis and ultimately the death of the algae . The molecular targets include enzymes involved in the biosynthesis of plastoquinone, such as chorismate lyase and flavin-dependent halogenase .
Comparison with Similar Compounds
p-Biphenyldiol, tetrabromo- can be compared with other brominated biphenyl compounds, such as:
Hexabromo-2,2’-bipyrrole: Another brominated compound with similar algicidal properties.
Pentabromopseudilin: A hybrid bromophenol-bromopyrrole compound with distinct biological activities.
The uniqueness of p-Biphenyldiol, tetrabromo- lies in its specific inhibition of plastoquinone synthesis, which sets it apart from other brominated compounds with different mechanisms of action.
Properties
CAS No. |
58781-88-7 |
|---|---|
Molecular Formula |
C12H6Br4O2 |
Molecular Weight |
501.79 g/mol |
IUPAC Name |
2,3,5,6-tetrabromo-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H |
InChI Key |
VCPOGIZHOKSLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)Br)O)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)


![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)





![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)



